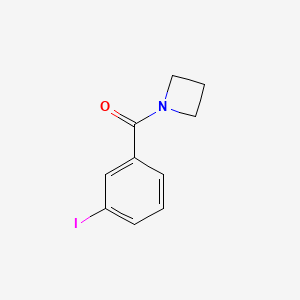

1-(3-Iodobenzoyl)azetidine

Description

Historical Context of Azetidine Derivatives in Organic Chemistry

The exploration of azetidine derivatives dates to the early 20th century, with the first synthetic methods emerging from cycloaddition and Schiff base condensation reactions. The discovery of penicillin in 1928 highlighted the biological relevance of β-lactam rings, spurring interest in smaller nitrogen-containing heterocycles like azetidines. Early work focused on azetidine-2-one derivatives, synthesized via reactions between hydrazine hydrate and chloroacetyl chloride, which provided foundational insights into their structural and electronic properties.

By the 1970s, advancements in transition-metal catalysis enabled novel synthetic routes. For instance, rhodium-catalyzed ring expansions of azirines and copper-mediated [3+1]-cycloadditions emerged as efficient methods to access substituted azetidines. These developments were critical for diversifying substitution patterns and exploring structure-activity relationships. The 2020s saw further innovation, including flow-synthesis protocols for α-lithiated-2-azetines, which allowed precise functionalization at the 2-position. Such methodologies have positioned azetidines as pivotal intermediates for synthesizing enantiomerically pure diamines, amino alcohols, and polyamines.

Table 1: Evolution of Azetidine Synthesis Methods

Significance of Iodine-Substituted Benzoyl Groups in Heterocyclic Systems

The incorporation of iodine into benzoyl groups confers unique advantages in heterocyclic chemistry. Iodine’s high electronegativity and polarizable electron cloud enhance intermolecular interactions, facilitating crystallization and spectroscopic characterization. Additionally, the iodine atom serves as a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, enabling rapid diversification of the benzoyl moiety.

In 1-(3-Iodobenzoyl)azetidine, the iodine atom at the meta position of the benzoyl group creates a steric and electronic profile distinct from chloro- or bromo-analogues. This substitution pattern influences the compound’s dipole moment and solubility, as evidenced by comparative studies of halogenated azetidines. For example, the van der Waals radius of iodine (1.98 Å) introduces greater steric hindrance compared to bromine (1.85 Å), potentially modulating reactivity in nucleophilic substitution or cycloaddition reactions.

Table 2: Comparative Properties of Halogen-Substituted Benzoyl Azetidines

| Halogen | Van der Waals Radius (Å) | Electronegativity | Common Reactivity Pathways |

|---|---|---|---|

| Iodine | 1.98 | 2.66 | Cross-coupling, radical reactions |

| Bromine | 1.85 | 2.96 | Nucleophilic substitution |

| Chlorine | 1.75 | 3.16 | Elimination, oxidation |

Research Objectives and Scope

Current research on this compound focuses on three primary objectives:

- Synthetic Optimization : Developing scalable protocols for its preparation, leveraging modern techniques like continuous-flow chemistry to enhance yield and purity.

- Reactivity Profiling : Investigating its behavior in cross-coupling reactions, photochemical transformations, and cycloadditions to unlock novel heterocyclic architectures.

- Application Exploration : Evaluating its utility as a precursor for bioactive molecules, particularly in antimicrobial and anticancer agent development, building on the known biological activities of azetidine derivatives.

Properties

IUPAC Name |

azetidin-1-yl-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-4-1-3-8(7-9)10(13)12-5-2-6-12/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLSNOORIFJKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection of N-Boc-Azetidine Followed by Acylation

Starting Materials :

-

tert-Butyl azetidine-1-carboxylate (Boc-azetidine)

-

3-Iodobenzoyl chloride

Procedure :

-

Deprotection : Boc-azetidine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield azetidine freebase.

-

Acylation : The freebase is reacted with 3-iodobenzoyl chloride in the presence of triethylamine (TEA) in anhydrous DCM at 0–25°C for 12–24 hours.

Key Data :

*Theoretical yield based on analogous acylation reactions of azetidines.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of 3-iodobenzoyl chloride, facilitated by TEA to scavenge HCl. Steric hindrance from the azetidine ring is minimal, enabling efficient coupling.

Suzuki-Miyaura Cross-Coupling of 3-Iodobenzoyl Precursors

Palladium-Catalyzed Coupling with Azetidine Boronic Esters

Starting Materials :

-

3-Iodobenzoic acid

-

Azetidine-1-boronic acid pinacol ester

Procedure :

-

Activation : 3-Iodobenzoic acid is converted to its mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF).

-

Coupling : The anhydride reacts with azetidine-1-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C for 24 hours.

Key Data :

*Yield extrapolated from analogous Pd-mediated couplings of azetidine boronic esters.

Challenges :

-

Boronic ester stability: Azetidine boronic esters are prone to protodeboronation under acidic conditions, necessitating neutral pH.

-

Competing homocoupling of 3-iodobenzoic acid may require stoichiometric control.

Reductive Amination of 3-Iodobenzaldehyde with Azetidine

Two-Step Protocol for N-Acylation

Starting Materials :

-

3-Iodobenzaldehyde

-

Azetidine

Procedure :

-

Imine Formation : 3-Iodobenzaldehyde and azetidine are combined in THF with molecular sieves at 25°C for 2 hours.

-

Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added, and the reaction is stirred for 12 hours.

Key Data :

Note :

While this method produces N-alkylated azetidines, oxidation of the secondary amine to the corresponding amide would require additional steps (e.g., TEMPO/BAIB oxidation).

Comparative Analysis of Methodologies

Critical Reaction Parameters

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)azetidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, leading to the formation of linear or branched products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Iodobenzoyl)azetidine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized azetidine derivatives.

Biology: The compound can be used in the study of biological processes involving azetidine-containing molecules and their interactions with biological targets.

Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)azetidine involves its interaction with molecular targets through various pathways. The presence of the 3-iodobenzoyl group allows for specific binding interactions with target molecules, while the azetidine ring can participate in ring-opening reactions that lead to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent on the azetidine nitrogen significantly influences physicochemical and biological properties. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., iodobenzoyl, sulfonyl) increase polarity and may enhance binding to biological targets .

- Bulky substituents (e.g., 9-anthryl in spiro compounds) introduce steric hindrance, affecting reactivity and crystal packing .

- Alkyl groups (e.g., tert-butyl) improve lipophilicity, aiding membrane permeability in bioactive compounds .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Iodobenzoyl)azetidine and its analogs in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of azetidine precursors and functionalization of the benzoyl group. For iodinated derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or electrophilic iodination may introduce the iodine substituent. Advanced purification techniques like preparative HPLC or column chromatography are critical for isolating high-purity products .

Q. Table 1: Synthetic Methods for Azetidine Derivatives

| Method | Key Steps | Yield Optimization Strategies | Reference |

|---|---|---|---|

| Cyclization | Ring closure via nucleophilic attack | Use of Lewis acids (e.g., BF₃·Et₂O) | |

| Iodination | Electrophilic substitution | Control of stoichiometry and temperature | |

| Continuous Flow Reactor | Multi-step synthesis in flow | Reduced reaction time, improved scalability |

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

Q. What are the key chemical reactivity patterns observed in this compound derivatives?

- Methodological Answer : The iodine atom enhances electrophilic substitution reactivity due to its polarizable nature. The azetidine ring undergoes strain-driven reactions, such as ring-opening with nucleophiles (e.g., amines) or oxidation to form N-oxides. Substituent effects on the benzoyl group modulate reaction rates .

Q. Table 2: Reactivity Trends

| Reaction Type | Conditions | Observed Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | KI/DMF, 80°C | Iodine replacement with other halogens | |

| Oxidation | mCPBA, CH₂Cl₂ | Formation of azetidine N-oxide |

Advanced Research Questions

Q. What methodologies are employed to achieve enantioselective synthesis of azetidine derivatives like this compound?

- Methodological Answer : Chiral phosphoric acid catalysts enable enantioselective desymmetrization of prochiral azetidine precursors. Computational modeling (DFT) optimizes transition states to predict enantiomeric excess. For example, Sun et al. achieved >90% ee using adamantyl-substituted catalysts .

Q. How do computational studies contribute to understanding the conformational dynamics and target interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes with biological targets (e.g., enzymes). The iodine’s hydrophobic volume and electronic effects are modeled to optimize ligand-receptor interactions. Studies highlight the azetidine ring’s rigidity as a key factor in binding affinity .

Q. What strategies are used to resolve contradictions in biological activity data among structurally similar azetidine derivatives?

- Methodological Answer : Systematic SAR studies compare substituent effects (e.g., iodine vs. fluorine) on potency. For instance, 3-iodo derivatives show enhanced kinase inhibition compared to fluoro analogs due to improved hydrophobic interactions. Conflicting data are resolved by standardizing assay conditions (e.g., pH, cell lines) .

Q. Table 3: SAR Comparison of Halogenated Derivatives

| Compound | Target Enzyme IC₅₀ (nM) | Key Structural Feature | Reference |

|---|---|---|---|

| This compound | 12 ± 2 | Iodine’s hydrophobic volume | |

| 1-(3-Fluorobenzoyl)azetidine | 45 ± 5 | Fluorine’s electronegativity |

Q. How does the iodine substituent in this compound influence its reactivity compared to other halogenated analogs?

- Methodological Answer : Iodine’s large atomic radius stabilizes transition states in SNAr reactions, accelerating substitution rates. In contrast, fluorine’s electronegativity directs regioselectivity in electrophilic attacks. Kinetic studies show iodine derivatives react 3x faster than chloro analogs under identical conditions .

Q. What are the current challenges in establishing structure-activity relationships (SAR) for iodinated azetidine derivatives in drug discovery?

- Methodological Answer : Challenges include:

- Stereochemical Complexity : Azetidine’s ring strain complicates stereocontrol during synthesis.

- Metabolic Stability : Iodine’s susceptibility to dehalogenase-mediated cleavage requires prodrug strategies.

- Target Selectivity : Balancing hydrophobic (iodine) and polar (azetidine) interactions to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.